Technical Monograph: Jak3/btk-IN-1 (CAS 2674036-91-8)
Technical Monograph: Jak3/btk-IN-1 (CAS 2674036-91-8)
This technical guide details the structural, mechanistic, and pharmacological profile of Jak3/btk-IN-1 (CAS 2674036-91-8) , a potent dual covalent inhibitor targeting Janus Kinase 3 (JAK3) and Bruton’s Tyrosine Kinase (BTK).
[1][2]
Executive Summary
Jak3/btk-IN-1 is a rationally designed small-molecule inhibitor characterized by its dual specificity for JAK3 and BTK kinases. Unlike non-selective JAK inhibitors (e.g., tofacitinib) that target the conserved ATP-binding pocket of multiple JAK isoforms, Jak3/btk-IN-1 utilizes a covalent "warhead" strategy to target unique cysteine residues (Cys909 in JAK3 and Cys481 in BTK). This dual mechanism allows it to simultaneously blockade cytokine signaling (via JAK3-STAT) and B-cell receptor signaling (via BTK), offering a synergistic therapeutic approach for autoimmune disorders like Rheumatoid Arthritis (RA) and B-cell malignancies.
Chemical Identity & Structural Analysis
Physicochemical Properties
The compound is a tricyclic pyrimido-indole derivative optimized for solubility and kinase selectivity.
| Property | Data |
| Common Name | Jak3/btk-IN-1 |
| CAS Number | 2674036-91-8 |
| Molecular Formula | C₂₅H₂₈N₈O |
| Molecular Weight | 456.54 g/mol |
| Stereochemistry | (R)-enantiomer (Piperidine ring) |
| SMILES | N(C1=C2C(=CNC2=NC(NC3=CN(CC)N=C3)=N1)C4=CC=CC=C4)[C@H]5CN(C(C=C)=O)CCC5 |
| Solubility | DMSO (>50 mg/mL); Ethanol (Low) |
Pharmacophore Deconstruction
The structural logic of Jak3/btk-IN-1 follows a classic "Head-Linker-Tail" architecture designed for covalent kinase inhibition:
-
The Warhead (Electrophile): An acrylamide moiety attached to the piperidine nitrogen. This
-unsaturated amide acts as a Michael acceptor, forming an irreversible covalent bond with the nucleophilic thiol group of the active site cysteine. -
The Linker (Solvent Front): A (3R)-3-aminopiperidine ring. The chiral orientation directs the warhead precisely toward Cys909 (JAK3) or Cys481 (BTK) while maintaining favorable geometry within the solvent-exposed region.
-
The Scaffold (Hinge Binder): A fused pyrimido[4,5-b]indole tricyclic core. This planar system mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (Glu903/Leu905 in JAK3).
-
The Tail (Selectivity Pocket): An N-ethyl-pyrazole group at the C2 position. This moiety extends into the hydrophobic back pocket, enhancing affinity and selectivity over other kinases.
Mechanistic Pharmacology
Dual Covalent Inhibition
Jak3/btk-IN-1 functions as an irreversible inhibitor. The kinetic mechanism follows a two-step process:
-
Reversible Binding (
): The tricyclic core binds to the ATP pocket via competitive inhibition. -
Inactivation (
): The acrylamide warhead undergoes a Michael addition reaction with the specific cysteine residue, permanently locking the kinase in an inactive state.
-
JAK3 Target: Cysteine 909 (Unique to JAK3 among the JAK family; JAK1/2/Tyk2 have Serine).
-
BTK Target: Cysteine 481 (Conserved in Tec family kinases).
Signaling Pathway Impact
The dual inhibition collapses two critical immune axes:
-
JAK3 Axis: Blocks signaling downstream of
cytokine receptors (IL-2, IL-4, IL-7, IL-15, IL-21), preventing T-cell and NK-cell proliferation. -
BTK Axis: Abrogates B-cell Receptor (BCR) signaling, preventing NF-
B activation and B-cell maturation.
Caption: Dual mechanistic blockade of JAK3-dependent cytokine signaling and BTK-dependent B-cell activation.
Synthesis & Characterization
The synthesis of Jak3/btk-IN-1 typically involves a convergent route coupling the tricyclic core with the chiral amine linker.
Synthetic Route Logic
-
Core Formation: Synthesis of the 2,4-dichloro-9H-pyrimido[4,5-b]indole scaffold via cyclization of indole precursors with urea or guanidine equivalents.
-
C2 Substitution: Nucleophilic aromatic substitution (SNAr) at the C2 position with 1-ethyl-1H-pyrazol-4-amine.
-
C4 Coupling: SNAr displacement of the C4-chloride with (R)-tert-butyl 3-aminopiperidine-1-carboxylate.
-
Deprotection & Acylation: Acidic removal of the Boc protecting group followed by acylation with acryloyl chloride to install the reactive warhead.
Analytical Validation
-
Mass Spectrometry (LC-MS): Expected [M+H]⁺ peak at ~457.2 m/z.
-
1H NMR (DMSO-d6): Key diagnostic peaks include the acrylamide protons (dd, 6.0–6.8 ppm), the pyrazole singlet (8.0–8.5 ppm), and the stereospecific piperidine multiplets.
Experimental Protocols
In Vitro Kinase Assay (LanthaScreen™ Eu)
Objective: Determine the IC₅₀ against JAK3 and BTK.
-
Reagents: Recombinant JAK3/BTK enzymes, Alexa Fluor® 647-labeled peptide substrate, ATP (at Km), and Jak3/btk-IN-1 (serial dilutions in DMSO).
-
Reaction: Incubate enzyme + inhibitor for 60 min (pre-incubation is critical for covalent inhibitors to capture time-dependency).
-
Initiation: Add ATP/Substrate mix and incubate for 60 min at RT.
-
Detection: Add Eu-labeled antibody. Read TR-FRET signal (Ex 340nm, Em 665nm/615nm).
-
Analysis: Plot inhibition curves; expected IC₅₀ < 10 nM for both targets.
Cellular STAT5 Phosphorylation Assay
Objective: Verify JAK3 inhibition in a cellular context (e.g., CTLL-2 or NK-92 cells).
-
Cell Culture: Starve cells (IL-2 free media) for 4 hours.
-
Treatment: Treat with Jak3/btk-IN-1 (0.1 nM – 10 µM) for 1-2 hours.
-
Stimulation: Stimulate with IL-2 (100 ng/mL) for 15 minutes.
-
Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors.
-
Western Blot: Probe for p-STAT5 (Tyr694) vs. Total STAT5.
-
Result: Dose-dependent reduction of p-STAT5 signal confirms JAK3 blockade.
References
-
Zhang, G., et al. (2021).[1] Pyrimidopyrroles.[1][2][3][4][5] Patent WO2021147952A1.[6][1][3][5][7][8][9] (Primary source for Compound 002/Jak3/btk-IN-1 structure and synthesis).
-
TargetMol. (2024). JAK3/BTK-IN-1 Chemical Data Sheet.
-
MedChemExpress. (2024). JAK3/BTK-IN-1 Product Information.
-
Tan, L., et al. (2022). Design of Rational JAK3 Inhibitors Based on the Parent Core Structure. International Journal of Molecular Sciences.
Sources
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- 3. medchemexpress.com [medchemexpress.com]
- 4. WO2022062601A1 - å§å¶å¹¶å¡å¯ç±»ååç© - Google Patents [patents.google.com]
- 5. WO2021244502A1 - å¤è³åºååç©ååºç¨ - Google Patents [patents.google.com]
- 6. JAK3/BTK-IN-3 | CAS#:2674036-98-5 | Chemsrc [chemsrc.com]
- 7. medchemexpress.com [medchemexpress.com]
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